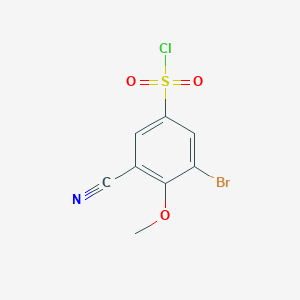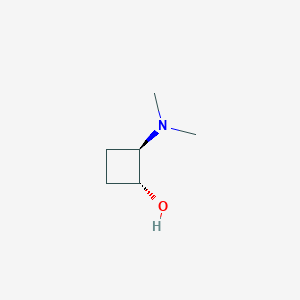
(1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclohexan-1-amine
Descripción general
Descripción
(1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclohexan-1-amine, also known as EFCH, is a fluorinated cyclohexane amine. It is a chiral compound, meaning it has two mirror-image forms, and has been used in a variety of scientific research applications. EFCH is a versatile compound with many potential uses, and is of particular interest to scientists due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
A study involving the synthesis of novel 3,7-diazabicyclo[3.3.1]nonane derivatives utilized a compound structurally related to (1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclohexan-1-amine. The synthesis was performed by Mannich cyclocondensation, followed by Wolff-Kischner reduction, indicating the compound's utility in the preparation of bicyclic ketones and nonanes, showcasing its potential in synthesizing complex molecular structures (Malmakova et al., 2013).
Optical and Thermal Properties
The study on chiral C2-symmetric bis(amide) molecules, including derivatives of diaminocyclohexane similar to this compound, explored their solid-state assembly, thermal stability, and second harmonic generation (SHG) capabilities. These molecules exhibited high thermal stability and optical transparency, highlighting their potential in quadratic nonlinear optical applications (Anthony et al., 2007).
Stereochemistry and Reactivity
The influence of steric hindrance on the lithiation of ferrocenylalkylamines was examined in compounds related to this compound. This research provides insights into the stereochemical aspects that affect the reactivity of such compounds, offering valuable information for the synthesis of chiral molecules and their application in asymmetric synthesis (Deus et al., 1990).
Chiral Derivatizing Agent for Amino Acids
The development of new fluorescence tagging chiral derivatizing agents (CDA) based on trans-1,2-diaminocyclohexane, related to this compound, for the separation of amino acids demonstrates the compound's role in enhancing analytical techniques. This application is crucial for the indirect separation of chiral proteinogenic α-amino acids, improving the accuracy and efficiency of chiral analyses (Kleidernigg & Lindner, 1998).
Neurokinin-1 Receptor Antagonists
Research into neurokinin-1 (NK(1)) receptor antagonists has led to the development of compounds with structural similarities to this compound. These studies are pivotal for understanding the compound's potential in creating therapies for conditions such as chemotherapy-induced and postoperative nausea and vomiting, showcasing its medicinal chemistry applications (Jiang et al., 2009).
Propiedades
IUPAC Name |
(1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FNO/c1-2-14-9-5-8-13-11-7-4-3-6-10(11)12/h10-11,13H,2-9H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGYWPFJJCBYMB-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1CCCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCN[C@@H]1CCCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485729.png)
![1-{[(Benzyloxy)amino]methyl}cyclobutan-1-ol](/img/structure/B1485731.png)
![trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485732.png)

![trans-2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485734.png)
![trans-2-[(3-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485735.png)
![1-({Methyl[2-(methylamino)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485739.png)
![1-{[(3-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485740.png)
![1-(3-{[(1-Hydroxycyclobutyl)methyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1485741.png)
![trans-2-[(3-Methylbutyl)amino]cyclobutan-1-ol](/img/structure/B1485745.png)
![trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485746.png)
![1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485748.png)